Cas no 2227726-09-0 ((1S)-1-5-chloro-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol)

(1S)-1-[5-Chloro-2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol is a chiral fluorinated aromatic alcohol with potential applications in pharmaceutical and agrochemical synthesis. Its structure features a trifluoroethyl group and a difluoromethoxy substituent, contributing to enhanced metabolic stability and lipophilicity, which may improve bioavailability in active compounds. The stereospecific (1S) configuration ensures precise enantiomeric control, critical for selective biological activity. This compound serves as a versatile intermediate in the development of fluorinated drug candidates, particularly in CNS and anti-inflammatory therapeutics. Its unique fluorine substitution pattern offers resistance to oxidative degradation, making it valuable for designing robust molecular scaffolds under demanding reaction conditions.
(1S)-1-5-chloro-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol structure
2227726-09-0 structure
Product name:(1S)-1-5-chloro-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol
CAS No:2227726-09-0
MF:C9H6ClF5O2
MW:276.587759494781
CID:5793807
PubChem ID:165690418

(1S)-1-5-chloro-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1957239
    • (1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol
    • 2227726-09-0
    • (1S)-1-5-chloro-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol
    • Inchi: 1S/C9H6ClF5O2/c10-4-1-2-6(17-8(11)12)5(3-4)7(16)9(13,14)15/h1-3,7-8,16H/t7-/m0/s1
    • InChI Key: KIVCGFKFYKUSAK-ZETCQYMHSA-N
    • SMILES: ClC1C=CC(=C(C=1)[C@@H](C(F)(F)F)O)OC(F)F

Computed Properties

  • Exact Mass: 275.9976479g/mol
  • Monoisotopic Mass: 275.9976479g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 29.5Ų

(1S)-1-5-chloro-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1957239-0.5g
(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol
2227726-09-0
0.5g
$1783.0 2023-09-17
Enamine
EN300-1957239-10.0g
(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol
2227726-09-0
10g
$7988.0 2023-06-01
Enamine
EN300-1957239-0.05g
(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol
2227726-09-0
0.05g
$1560.0 2023-09-17
Enamine
EN300-1957239-1.0g
(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol
2227726-09-0
1g
$1857.0 2023-06-01
Enamine
EN300-1957239-5.0g
(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol
2227726-09-0
5g
$5387.0 2023-06-01
Enamine
EN300-1957239-5g
(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol
2227726-09-0
5g
$5387.0 2023-09-17
Enamine
EN300-1957239-1g
(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol
2227726-09-0
1g
$1857.0 2023-09-17
Enamine
EN300-1957239-2.5g
(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol
2227726-09-0
2.5g
$3641.0 2023-09-17
Enamine
EN300-1957239-0.25g
(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol
2227726-09-0
0.25g
$1708.0 2023-09-17
Enamine
EN300-1957239-0.1g
(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-ol
2227726-09-0
0.1g
$1635.0 2023-09-17

Additional information on (1S)-1-5-chloro-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol

Compound Introduction: (1S)-1-5-chloro-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol (CAS No. 2227726-09-0)

The compound (1S)-1-5-chloro-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol, identified by its CAS number 2227726-09-0, represents a significant advancement in the field of pharmaceutical chemistry. This chiral alcohol exhibits a unique structural configuration that has garnered considerable attention from researchers exploring novel therapeutic agents. The presence of both chloro and difluoromethoxy substituents on the aromatic ring, coupled with the trifluoroethyl side chain, imparts distinct electronic and steric properties that make it a promising candidate for further investigation.

In recent years, the pharmaceutical industry has witnessed a surge in the development of molecules featuring fluoro substituents. The incorporation of fluorine atoms into drug candidates can lead to enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The specific arrangement of fluorine atoms in (1S)-1-5-chloro-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol contributes to its potential as a versatile building block for medicinal chemistry. This compound has been studied for its potential applications in the synthesis of kinase inhibitors, which play a crucial role in treating various cancers and inflammatory diseases.

The stereochemistry of this compound, denoted by the (1S) configuration at the chiral center, is particularly noteworthy. Chiral drugs often exhibit different biological activities depending on their optical isomers, making the precise control of stereochemistry essential for drug development. The research on (1S)-1-5-chloro-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol has highlighted its potential as a precursor for enantiomerically pure active pharmaceutical ingredients (APIs). This has opened up new avenues for the design of more effective and selective therapeutic agents.

Recent studies have demonstrated that compounds with similar structural motifs can interact with biological targets in unique ways. The combination of electron-withdrawing groups like chloro and electron-donating groups such as difluoromethoxy can fine-tune the electronic properties of the molecule, influencing its binding interactions. Additionally, the presence of the bulky trifluoroethyl group can prevent unwanted side reactions by steric hindrance. These features make (1S)-1-5-chloro-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol an attractive candidate for further exploration in drug discovery.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Advanced synthetic techniques, including asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired stereocenter and functional groups. These methodologies align with current trends in synthetic chemistry aimed at improving efficiency and sustainability.

In addition to its potential as a drug intermediate, this compound has also been investigated for its role in material science applications. Fluorinated aromatic compounds are known for their thermal stability and chemical resistance, making them valuable in coatings and specialty polymers. The unique properties of (1S)-1-5-chloro-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol could lead to novel materials with enhanced performance characteristics.

The pharmacological evaluation of this compound has revealed promising results in preclinical studies. Its ability to modulate key biological pathways suggests that it may have therapeutic potential in areas such as oncology and immunology. Researchers are particularly interested in its interactions with enzymes like kinases, which are often targeted by small-molecule inhibitors. Further studies are needed to fully elucidate its mechanism of action and optimize its pharmacological profile.

The regulatory landscape for fluorinated compounds is complex but evolving. Agencies such as the FDA and EMA have stringent guidelines for the approval of drugs containing fluorine atoms due to concerns about toxicity and environmental impact. However, the growing body of evidence supporting the benefits of fluorine-containing drugs continues to drive innovation in this area. The development of robust synthetic routes and comprehensive safety profiles will be crucial for the successful commercialization of derivatives of (1S)-1-5-chloro-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol.

In conclusion, the compound (1S)-1-5-chloro-2-(difluoromethoxy)phenyl-2,2,2-trifluoroethan-1-ol (CAS No. 2227726-09) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset for drug discovery efforts. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in the development of next-generation therapeutics.

Recommend Articles

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd